molecular formula C12H12N2O3S B2750988 2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide CAS No. 695170-69-5

2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2750988
CAS No.: 695170-69-5
M. Wt: 264.3
InChI Key: VVLVKGYRJUWECH-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide is a compound that features a benzamide core substituted with two methoxy groups at the 2 and 3 positions, and a thiazole ring attached to the nitrogen atom of the amide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with thiazole-2-amine. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can be carried out using nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of 2,3-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 2,3-dimethoxy-N-(thiazol-2-yl)aniline.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethoxybenzamide: Lacks the thiazole ring, which may result in different biological activities.

    N-(thiazol-2-yl)benzamide: Lacks the methoxy groups, which may affect its solubility and reactivity.

    2,3-dimethoxy-N-(benzothiazol-2-yl)benzamide: Contains a benzothiazole ring instead of a thiazole ring, which may influence its biological properties.

Uniqueness

2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of both methoxy groups and the thiazole ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dimethoxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-9-5-3-4-8(10(9)17-2)11(15)14-12-13-6-7-18-12/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLVKGYRJUWECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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